Cas no 737820-09-6 (5-(5-Fluoro-2-hydroxybenzoyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile)

5-(5-Fluoro-2-hydroxybenzoyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile 化学的及び物理的性質
名前と識別子
-
- <br>1-allyl-5-(5-fluoro-2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitr ile
- AB00719325-01
- 5-(5-fluoro-2-hydroxybenzoyl)-2-oxo-1-prop-2-enylpyridine-3-carbonitrile
- 1-allyl-5-(5-fluoro-2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
- Z44425991
- 5-(5-fluoro-2-hydroxybenzoyl)-2-oxo-1-(prop-2-en-1-yl)pyridine-3-carbonitrile
- 5-[(5-fluoro-2-hydroxyphenyl)carbonyl]-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile
- 5-(5-Fluoro-2-hydroxybenzoyl)-1,2-dihydro-2-oxo-1-(2-propen-1-yl)-3-pyridinecarbonitrile
- EN300-08761
- G36051
- AKOS034348069
- CS-0221273
- 5-(5-fluoro-2-hydroxybenzoyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile
- 737820-09-6
- 5-(5-Fluoro-2-hydroxybenzoyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile
-
- インチ: InChI=1S/C16H11FN2O3/c1-2-5-19-9-11(6-10(8-18)16(19)22)15(21)13-7-12(17)3-4-14(13)20/h2-4,6-7,9,20H,1,5H2
- InChIKey: LZVGZKBKWHGNTP-UHFFFAOYSA-N
計算された属性
- 精确分子量: 298.07537038Da
- 同位素质量: 298.07537038Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 22
- 回転可能化学結合数: 4
- 複雑さ: 614
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.3
- トポロジー分子極性表面積: 81.4Ų
5-(5-Fluoro-2-hydroxybenzoyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1291943-50mg |
5-(5-Fluoro-2-hydroxybenzoyl)-1,2-dihydro-2-oxo-1-(2-propen-1-yl)-3-pyridinecarbonitrile |
737820-09-6 | 95% | 50mg |
¥1728.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1291943-500mg |
5-(5-Fluoro-2-hydroxybenzoyl)-1,2-dihydro-2-oxo-1-(2-propen-1-yl)-3-pyridinecarbonitrile |
737820-09-6 | 95% | 500mg |
¥4719.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1291943-5g |
5-(5-Fluoro-2-hydroxybenzoyl)-1,2-dihydro-2-oxo-1-(2-propen-1-yl)-3-pyridinecarbonitrile |
737820-09-6 | 95% | 5g |
¥18718.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1291943-10g |
5-(5-Fluoro-2-hydroxybenzoyl)-1,2-dihydro-2-oxo-1-(2-propen-1-yl)-3-pyridinecarbonitrile |
737820-09-6 | 95% | 10g |
¥29721.00 | 2024-07-28 | |
TRC | F601433-500mg |
5-(5-Fluoro-2-hydroxybenzoyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile |
737820-09-6 | 500mg |
$ 320.00 | 2022-06-04 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1291943-2.5g |
5-(5-Fluoro-2-hydroxybenzoyl)-1,2-dihydro-2-oxo-1-(2-propen-1-yl)-3-pyridinecarbonitrile |
737820-09-6 | 95% | 2.5g |
¥12670.00 | 2024-07-28 | |
1PlusChem | 1P019JO8-5g |
5-(5-fluoro-2-hydroxybenzoyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile |
737820-09-6 | 95% | 5g |
$981.00 | 2024-04-21 | |
Aaron | AR019JWK-2.5g |
5-(5-fluoro-2-hydroxybenzoyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile |
737820-09-6 | 95% | 2.5g |
$717.00 | 2025-03-01 | |
1PlusChem | 1P019JO8-100mg |
5-(5-fluoro-2-hydroxybenzoyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile |
737820-09-6 | 95% | 100mg |
$134.00 | 2025-03-03 | |
1PlusChem | 1P019JO8-250mg |
5-(5-fluoro-2-hydroxybenzoyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile |
737820-09-6 | 95% | 250mg |
$165.00 | 2025-03-03 |
5-(5-Fluoro-2-hydroxybenzoyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile 関連文献
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
8. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
5-(5-Fluoro-2-hydroxybenzoyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrileに関する追加情報
Introduction to 5-(5-Fluoro-2-hydroxybenzoyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile (CAS No. 737820-09-6)
5-(5-Fluoro-2-hydroxybenzoyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile (CAS No. 737820-09-6) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyridine derivatives and is characterized by its fluoro-substituted benzoyl group, hydroxyl functionality, and a propenyl substituent. These structural elements contribute to its diverse biological activities, making it a promising candidate for further research and development.
The chemical structure of 5-(5-Fluoro-2-hydroxybenzoyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile is particularly noteworthy for its ability to interact with various biological targets. The presence of the fluoro group enhances the compound's lipophilicity and metabolic stability, while the hydroxyl group provides a site for hydrogen bonding and enhances solubility. The propenyl substituent adds flexibility and can participate in π-stacking interactions, which are crucial for binding to specific protein targets.
Recent studies have highlighted the potential of 5-(5-Fluoro-2-hydroxybenzoyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile in various therapeutic areas. One of the most promising applications is in the treatment of neurodegenerative diseases. Research has shown that this compound exhibits neuroprotective effects by modulating oxidative stress and inflammation pathways. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 5-(5-fluoro-2-hydroxybenzoyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile significantly reduced neuronal cell death in an in vitro model of Parkinson's disease by inhibiting the activation of microglia and reducing the production of pro-inflammatory cytokines.
In addition to its neuroprotective properties, 5-(5-fluoro-2-hydroxybenzoyl)-2-oxo-1-(prop-2-en-1-y l)-1,2-dihydropyridine -3-carbonitrile has also shown promise as an anti-cancer agent. Preclinical studies have indicated that this compound can induce apoptosis in cancer cells by targeting key signaling pathways involved in cell survival and proliferation. A recent publication in Cancer Research reported that 5-(5-fluoro - 2 - hydroxybenzoyl ) - 2 - oxo - 1 - (prop - 2 - en - 1 - y l) - 1 , 2 - dihydropyridine - 3 - carbonitrile selectively inhibited the growth of breast cancer cells by downregulating the expression of Bcl-xL, a protein known to promote cell survival.
The pharmacokinetic properties of 5-(5-fluoro - 2 - hydroxybenzoyl ) - 2 - oxo - 1 -(prop - 2 - en - 1 - y l) - 1 , 2 - dihydropyridine - 3-carbonitrile have also been extensively studied. In vivo experiments have shown that this compound exhibits good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for further development as an oral therapeutic agent. Additionally, its low toxicity profile and minimal side effects make it an attractive candidate for clinical trials.
The synthetic route for preparing 5-(5-fluoro - 2 - hydroxybenzoyl ) - 2 - oxo - 1 -(prop - 2 - en - y l) - 1 , 2-dihydropyridine – carbonitrile has been optimized to ensure high yield and purity. The synthesis involves several steps, including the formation of the fluoro-substituted benzoyl derivative, coupling with a suitable pyridine precursor, and subsequent cyclization to form the final product. The detailed synthetic protocol has been published in several peer-reviewed journals, providing a robust foundation for large-scale production.
In conclusion, 5-(5-fluoro – hydroxybenzoyl ) – oxo – (prop – y l) – dihydropyridine – carbonitrile (CAS No. 737820 – ) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features, coupled with its favorable pharmacokinetic properties and low toxicity profile, make it an attractive candidate for further research and development in the fields of neurodegenerative diseases and cancer therapy. Ongoing studies are expected to provide more insights into its mechanism of action and clinical potential.
737820-09-6 (5-(5-Fluoro-2-hydroxybenzoyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile) Related Products
- 1156371-22-0(n1,n1-Dimethyl-n4-(3-methylbutan-2-yl)benzene-1,4-diamine)
- 94443-88-6(bacopaside X)
- 134234-40-5((1R)-1-Methyl-2,3-dihydro-1H-isoindole)
- 1343023-57-3(1-Amino-1-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)propan-2-ol)
- 522655-87-4(2-Cyano-3-(3,5-dibromo-2-ethoxyphenyl)-N-(2-methyl-4-nitrophenyl)-2-propenamide)
- 53319-35-0(myo-Inositol)
- 951956-76-6(7-methoxy-N-(4-sulfamoylphenyl)methyl-1-benzofuran-2-carboxamide)
- 898788-99-3(2',6'-Dichloro-3-phenylpropiophenone)
- 2229330-57-6(tert-butyl N-1-amino-3-(3-methylfuran-2-yl)propan-2-ylcarbamate)
- 16956-42-6(3-amino-1-benzylurea)




